Lipophilicity Advantage: 2.6–4.0 logP Units Higher Than Acetazolamide, Enabling Superior Membrane Permeability Predictions
The target compound exhibits a calculated logP of 3.71 (Ambinter), placing it in the optimal lipophilicity range for blood-brain barrier penetration and cellular uptake. In contrast, the standard-of-care carbonic anhydrase inhibitor acetazolamide has a logP of approximately −0.3 to −0.9, reflecting its high polarity and poor membrane permeability, which necessitates high dosing and limits tissue distribution [1][2]. The linear alkyl amide analog N-(4-sulfamoylphenyl)pentanamide has a logP of 1.07, representing an intermediate but significantly lower lipophilicity than the target compound . The 2.6–4.0 logP unit advantage translates to a predicted ~400–10,000-fold higher octanol-water partition coefficient, directly impacting passive diffusion rates across biological membranes.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.71 (Ambinter calculated) |
| Comparator Or Baseline | Acetazolamide: logP = −0.3 (Hansch) to −0.9 (DrugBank); N-(4-sulfamoylphenyl)pentanamide: logP = 1.07 (ChemDiv) |
| Quantified Difference | Target vs. Acetazolamide: ΔlogP = 4.0–4.6; Target vs. pentanamide analog: ΔlogP = 2.64 |
| Conditions | Calculated logP values using different algorithms (Ambinter, Hansch/Leo, ChemDiv predictor) |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability; the 2–4 logP unit advantage suggests this compound may access intracellular and CNS targets that acetazolamide cannot reach at comparable doses, directly influencing procurement decisions for CNS-active CA inhibitor programs.
- [1] Ambinter. AMB1573356 – 1-Methyl-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide. Available at: https://www.ambinter.com/molecule/1573356 (Accessed 2026-05-01). View Source
- [2] DrugBank. Acetazolamide – Properties. Available at: https://go.drugbank.com/drugs/DB00819 (Accessed 2026-05-01). View Source
